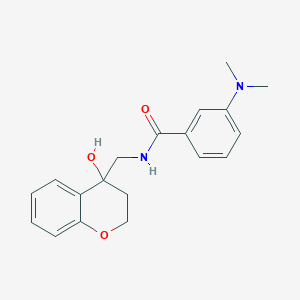

3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-21(2)15-7-5-6-14(12-15)18(22)20-13-19(23)10-11-24-17-9-4-3-8-16(17)19/h3-9,12,23H,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNVCJQTTSMXQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-hydroxychroman-4-ylmethyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis of 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide involves three primary stages:

-

Chroman Ring Formation :

-

The 4-hydroxychroman moiety is synthesized via Aldol condensation between substituted chalcones (e.g., (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-(4-substitutedphenyl)prop-2-en-1-one) and guanidine hydrochloride in the presence of potassium tert-butoxide .

-

Reaction conditions: Reflux in tert-butanol for 4 hours, followed by neutralization with HCl to precipitate the product .

-

-

Benzamide Backbone Construction :

-

Functionalization with Dimethylamino Group :

Amide Bond Stability

The benzamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Cleavage of the amide bond in 4-hydroxybenzamide derivatives occurs in 1N HCl at 80°C, yielding benzoic acid and amines .

-

Basic Hydrolysis : NaOH (2M) at reflux temperature degrades the amide to carboxylate salts .

Chroman Ring Modifications

-

Oxidation : The 4-hydroxychroman ring’s phenolic -OH can be oxidized to quinones using KMnO₄ in acidic conditions .

-

Etherification : The hydroxyl group reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form ethers .

Reaction Optimization Data

Comparative Reactivity Insights

-

Solvent Effects : Dichloromethane and THF are preferred for amide coupling due to high polarity and inertness .

-

Catalyst Impact : Triethylamine enhances reaction rates in benzamide synthesis compared to pyridine .

-

Thermal Stability : The chroman ring decomposes above 250°C, as shown by TGA data for similar compounds.

Mechanistic Studies

-

Amide Coupling : Proceeds via activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride, followed by nucleophilic attack by the amine .

-

Reductive Amination : Dimethylamine reacts with carbonyl intermediates (e.g., aldehydes) in the presence of NaBH₃CN to form tertiary amines .

Scientific Research Applications

3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage and inflammation.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Pharmacological Features

The table below compares key structural and functional attributes of 3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide with analogs from the evidence:

Key Observations:

- Substituent Diversity: The target compound’s 4-hydroxychroman group distinguishes it from analogs like ABT-737 (piperazinyl) or 3.38 (methoxyphenyl).

- Molecular Weight : The target compound (~328 g/mol) is smaller than kinase inhibitors like ABT-737 (813.4 g/mol), suggesting better bioavailability and blood-brain barrier penetration .

SAR Insights:

Dimethylamino Group: Enhances solubility and cationic interaction with biological targets (e.g., HDACs or kinases). In compound 3.38, this group is critical for organophosphorus detoxification .

Hydroxychroman vs. Methoxy : The hydroxyl group in chroman may improve metabolic stability compared to methoxy substituents, which are prone to demethylation .

Chroman vs.

Pharmacological and Clinical Relevance

- Kinase Inhibition : ABT-737 and ABT-199 target Bcl-2, leveraging large, lipophilic substituents for protein binding. The target compound’s smaller size may limit Bcl-2 affinity but could favor other kinases .

- HDAC Inhibition: ’s HDAC inhibitor uses a pyridazinone scaffold for potency. The target compound’s dimethylamino group could similarly engage HDAC catalytic sites, though this requires validation .

- Detoxification Activity: Compound 3.38’s efficacy in organophosphorus detoxification suggests that the target compound’s hydroxyl group might enhance reactive oxygen species (ROS) scavenging .

Biological Activity

3-(dimethylamino)-N-((4-hydroxychroman-4-yl)methyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula: C18H22N2O3

- Molecular Weight: 314.38 g/mol

- CAS Number: [insert CAS number if available]

The structure includes a dimethylamino group, a hydroxychroman moiety, and a benzamide backbone, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit phosphodiesterases (PDEs), which play a role in cyclic nucleotide signaling pathways.

- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

- Case Study 1: A study demonstrated that derivatives of hydroxychroman compounds showed significant cytotoxic effects against breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

- Case Study 2: Research indicated that certain benzamide derivatives reduced inflammation in murine models by inhibiting pro-inflammatory cytokines and mediators .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Similar Hydroxychroman Derivatives | Cytotoxicity against cancer cells | Induction of apoptosis |

| Benzamide Derivatives | Reduction of inflammation | Inhibition of cytokines |

Research Findings

- In Vitro Studies: Laboratory assays have shown that the compound exhibits dose-dependent effects on various cancer cell lines, suggesting potential for therapeutic applications.

- In Vivo Studies: Animal models treated with the compound demonstrated reduced tumor growth and improved survival rates compared to control groups .

- Mechanistic Studies: Investigations into the signaling pathways affected by the compound revealed alterations in key pathways associated with cell proliferation and apoptosis regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.